molecular formula C13H10ClN3O B3039016 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 950266-84-9

4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3039016
CAS No.: 950266-84-9
M. Wt: 259.69 g/mol
InChI Key: ACMJCARNUGEHJF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS: 950266-84-9) is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 2. The pyrazolo[1,5-a]pyrazine scaffold consists of a fused pyrazole and pyrazine ring system, offering a rigid planar structure conducive to interactions with biological targets. The 4-chloro substituent contributes electron-withdrawing effects, while the 4-methoxyphenyl group introduces both hydrophobic and polar characteristics due to its aromatic ring and methoxy functionality. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and Toll-like receptor (TLR) antagonists .

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-12-13(14)15-6-7-17(12)16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJCARNUGEHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with 4-methoxyphenylhydrazine in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyrazines with different functional groups.

    Oxidation and Reduction: Formation of oxides or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazine derivatives, including 4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine, exhibit significant anticancer activities. These compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The inhibition of CDK2 leads to the suppression of cancer cell proliferation, making these compounds promising candidates for cancer therapy .

Enzymatic Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes involved in critical signaling pathways. For instance, its derivatives have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival. This inhibition is particularly relevant for treating inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Material Science

Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its ability to form stable thin films has implications for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. The compound's photophysical properties enhance its utility in optoelectronic applications .

Biological Studies

Biomarkers for Cellular Studies
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in cancer cells. The ability to visualize cellular structures using these compounds can aid in understanding cellular metabolism and disease progression. The versatility of these compounds in biological imaging demonstrates their significance beyond traditional medicinal applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazineSimilar core structure but different methoxy positionPotentially different biological activity due to substitution
2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazineLacks chlorine substitutionMay exhibit different reactivity patterns
4-Amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazineContains an amino group instead of chlorineDifferent pharmacological properties due to amino functionality

This table highlights the specific substituents that contribute to the distinct biological activities and chemical reactivity of each compound.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects at Position 2

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS: 1031936-97-6)

  • Key Differences : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety.
  • Impact : The fluorine atom, being electron-withdrawing, reduces electron density at position 2 compared to the methoxy group. This may enhance binding to hydrophobic pockets but reduce solubility due to decreased polarity.
  • Molecular Weight : 247.66 g/mol .

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine (CID: 57973772) Key Differences: Substitutes position 2 with a trifluoromethyl (-CF₃) group. Molecular Formula: C₇H₃ClF₃N₃ .

Substituent Effects at Position 4

4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine (CAS: 1040664-30-9) Key Differences: Replaces the chlorine atom at position 4 with a (2-chlorobenzyl)sulfanyl group.

2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine (CAS: 1105212-10-9)

  • Key Differences : Combines a 3-chloro-4-ethoxyphenyl group at position 2 with a sulfanyl substituent at position 4.
  • Impact : The ethoxy group (vs. methoxy) increases steric bulk and lipophilicity, which may affect target selectivity .

Physicochemical Properties

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties
This compound 4-methoxyphenyl Cl ~259* Moderate solubility, TLR7/kinase targeting
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-fluorophenyl Cl 247.66 High hydrophobicity, potential CNS activity
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine -CF₃ Cl 245.57 Enhanced metabolic stability
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 3,4-dimethylphenyl (2-chlorobenzyl)sulfanyl - Redox activity, membrane permeability

*Estimated based on structural analogs.

Biological Activity

4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is notable for diverse pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 259.69 g/mol
  • CAS Number : 950266-84-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit the activity of certain enzymes or receptors, thereby modulating various biological pathways. For instance, it has been shown to interact with kinases and exhibit effects on DNA binding, which are critical for its anticancer properties .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. Studies have highlighted its potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, derivatives of pyrazolo compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of pathogenic microorganisms, including bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antifungal activity against several phytopathogenic fungi with IC50 values indicating significant efficacy .
MDPI Review (2021)Discussed the broad spectrum of biological activities of pyrazolo derivatives, including anticancer and enzymatic inhibitory effects .
RSC Publishing (2020)Identified pyrazolo compounds as promising candidates for optical applications due to their unique photophysical properties .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine?

The compound is typically synthesized via solvent thermolysis of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, 4-chloro derivatives can be prepared by treating pyrazolo[1,5-a]pyrazine with chlorinating agents (e.g., POCl₃) under reflux conditions. Subsequent functionalization at position 2 with a 4-methoxyphenyl group is achieved via Suzuki-Miyaura coupling using palladium catalysts . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of aryl boronic acids.

Q. How is structural characterization performed for this compound?

Characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography . For instance, 1H NMR in CDCl₃ typically shows distinct aromatic proton signals (δ 7.8–8.2 ppm for pyrazine protons) and methoxy group resonances (δ ~3.8 ppm). HRMS confirms the molecular ion peak ([M+H]+), with deviations <2 ppm from calculated values . X-ray crystallography resolves bond angles and dihedral angles between aromatic rings, critical for confirming regioselectivity .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • 3-Bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate : Synthesized via bromination of the parent compound using NBS in DMF .
  • N-substituted amides : Generated by reacting α-chloroacetamides with pyrazolo-pyrimidinones under basic conditions . These intermediates enable further functionalization (e.g., cross-coupling, oxidation) to introduce diverse substituents.

Advanced Research Questions

Q. How can contradictory spectral data for substituted derivatives be resolved?

Discrepancies in NMR or HRMS data often arise from tautomerism or dynamic exchange processes. For example, rotational barriers in aryl-substituted pyrazolo[1,5-a]pyrazines can split proton signals. Resolution strategies include:

  • Variable-temperature NMR : To observe coalescence of split peaks.
  • DFT calculations : Compare experimental chemical shifts with computed values for different tautomers .
  • X-ray crystallography : Provides definitive structural confirmation, as seen in studies of dihedral angles between aryl and pyrazine rings .

Q. What methodologies optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyrazine core?

Regioselectivity at position 7 is controlled by steric and electronic factors:

  • Electrophilic substitution : Bromination favors position 3 due to electron-rich pyrazine nitrogen, but bulky substituents (e.g., 4-methoxyphenyl) can redirect reactivity to position 7 .
  • Protecting group strategies : Using tert-butyloxycarbonyl (Boc) groups on nitrogen atoms blocks undesired sites during coupling reactions .
  • Catalyst screening : Palladium/copper bimetallic systems enhance cross-coupling efficiency for aryl groups at position 2 .

Q. How can computational chemistry predict the compound’s reactivity?

Density Functional Theory (DFT) models calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • The LUMO of 4-chloro derivatives is localized on the pyrazine ring, favoring nucleophilic attack at position 4 .
  • Substituent effects (e.g., electron-donating methoxy groups) lower activation energy for SNAr reactions at position 2.

Q. What strategies address low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclization or coupling (e.g., from 12 hours to 30 minutes) .
  • Flow chemistry : Enhances reproducibility in nitration or bromination by maintaining precise temperature and mixing .
  • Workup optimization : Use of biphasic extraction (e.g., CH₂Cl₂/H₂O) minimizes product loss during purification .

Methodological Challenges & Solutions

Q. How are pharmacological activities evaluated for derivatives?

  • In vitro assays : Test inhibition of kinases (e.g., KDR) or receptors (e.g., benzodiazepine receptors) using fluorescence polarization or radioligand binding .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs with varying substituents. For example, replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl) enhances antitrypanosomal activity .

Q. What analytical techniques resolve impurities in final products?

  • HPLC-MS : Identifies byproducts from incomplete coupling or oxidation.
  • Preparative TLC : Isolates minor impurities (<5%) for structural elucidation via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

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